2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide
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Overview
Description
2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide is a heterocyclic compound that features a pyrazine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxide group back to the parent pyrazine compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the aromatic rings .
Scientific Research Applications
2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
- 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
Uniqueness
2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality. This distinguishes it from other similar compounds, which may lack the dioxide group or have different substituents on the pyrazine ring .
Properties
IUPAC Name |
3,3-dimethyl-4-oxido-2,5,6-triphenyl-2H-pyrazin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-24(2)23(20-16-10-5-11-17-20)25(27)21(18-12-6-3-7-13-18)22(26(24)28)19-14-8-4-9-15-19/h3-17,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFPJEMOIBKXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C(=C(N1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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